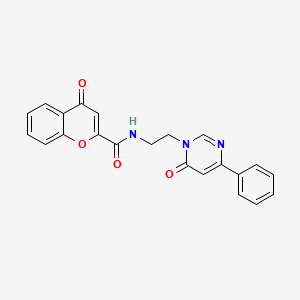

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c26-18-13-20(29-19-9-5-4-8-16(18)19)22(28)23-10-11-25-14-24-17(12-21(25)27)15-6-2-1-3-7-15/h1-9,12-14H,10-11H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIZHVOHWQGBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyrimidinyl Moiety: This step may involve the condensation of a phenylpyrimidine derivative with the chromene core.

Amidation Reaction: The final step could involve the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The chromene and pyrimidinyl moieties could play a role in binding to the target, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The following compounds share the 4-oxo-chromene-carboxamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound A : 4-oxo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

- Key Differences: The ethyl linker terminates in a pyridazine ring substituted with a triazole group instead of a phenylpyrimidin. Triazole groups enhance hydrogen-bonding capacity and metabolic stability compared to phenylpyrimidin. Inferred Impact: Potential differences in target selectivity (e.g., kinase vs. antimicrobial targets) due to heterocycle variations.

Compound B : 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide

- Key Differences: The carboxamide is directly linked to a benzothiazole ring bearing a trifluoromethyl group. Inferred Impact: Improved bioavailability but reduced solubility in aqueous environments compared to the target compound.

Compound C : 6-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide

- Key Differences :

- Chloro and methyl substituents on the chromene core, along with a sulfamoylphenyl-pyrimidine group.

- Sulfamoyl groups introduce strong electron-withdrawing effects, altering electronic distribution.

- Inferred Impact : Enhanced binding to enzymes requiring electron-deficient aromatic systems (e.g., dihydrofolate reductase).

Physicochemical and Pharmacological Properties

Biological Activity

The compound 4-oxo-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide represents a unique chemical structure combining chromene and pyrimidine moieties. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 387.395 g/mol. The structure features a chromene core linked to a pyrimidine derivative, which may contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O4 |

| Molecular Weight | 387.395 g/mol |

| Purity | Typically 95% |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX), which are important in neurodegenerative diseases and inflammation.

- Antioxidant Activity : The presence of chromene may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

- Multi-target Interaction : The structural complexity suggests potential interactions with multiple biological targets, which can be beneficial in treating multifactorial diseases.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds. For instance, derivatives containing chromene structures have been assessed for their inhibitory effects against various enzymes associated with Alzheimer's disease and inflammation.

- Cholinesterase Inhibition : Compounds similar to the target molecule have demonstrated significant inhibition of AChE and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 µM to 24.3 µM depending on the substituents present on the aromatic rings .

- Anti-inflammatory Activity : Compounds targeting COX enzymes have shown promise in reducing inflammation, indicating that the chromene moiety may enhance anti-inflammatory effects .

Case Studies

A study published in MDPI highlighted the synthesis and biological assessment of flavanones with chromene moieties, demonstrating moderate antimicrobial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) . The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications at specific positions on the pyrimidine or chromene rings can significantly affect their potency and selectivity towards biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification Position | Effect on Activity |

|---|---|

| 4-position on Pyrimidine | Increased AChE inhibition |

| Ethyl Linker Variants | Altered binding affinity to COX enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.